2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline, also known as 4, 8-di-meiqx or 3, 4, 8-trimethylimidazo(4, 5-F)quinoxalin-2-amine, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
95896-78-9
VCID:
VC20855357
InChI:
InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)
SMILES:
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Molecular Formula:
C12H13N5
Molecular Weight:
227.27 g/mol
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
CAS No.: 95896-78-9
Cat. No.: VC20855357
Molecular Formula: C12H13N5
Molecular Weight: 227.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline, also known as 4, 8-di-meiqx or 3, 4, 8-trimethylimidazo(4, 5-F)quinoxalin-2-amine, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. 2-Amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-amino-3, 4, 8-trimethyl-3H-imidazo[4, 5-F]quinoxaline is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 95896-78-9 |
| Molecular Formula | C12H13N5 |
| Molecular Weight | 227.27 g/mol |
| IUPAC Name | 3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) |
| Standard InChI Key | LAZSIJHHPMHKQI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |
| Canonical SMILES | CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |
| Melting Point | 300°C |
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